molecular formula C12H14ClN B1639017 N,N-diallyl-4-chlorobenzenamine

N,N-diallyl-4-chlorobenzenamine

Cat. No.: B1639017
M. Wt: 207.7 g/mol
InChI Key: MVVLEFHMVAJREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl-4-chlorobenzenamine (CAS Number: 30438-94-9) is an organic compound with the molecular formula C12H14ClN and a molecular weight of 207.70 g/mol . It is a chlorinated aniline derivative characterized by the presence of two allyl groups attached to the nitrogen atom. Chlorinated compounds are of significant interest in medicinal and industrial chemistry; more than 250 FDA-approved drugs contain chlorine, highlighting its importance in the development of bioactive molecules . As a building block, this compound offers researchers a versatile template for synthetic organic chemistry, particularly in the development of novel heterocyclic compounds or in structure-activity relationship (SAR) studies. The presence of both the chloro and diallylamino substituents on the benzene ring provides distinct electronic and steric properties, which can be leveraged to modulate the reactivity and physical characteristics of resulting compounds. The allyl groups, in particular, offer potential sites for further chemical transformations, such as polymerizations or the synthesis of more complex nitrogen-containing structures. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.7 g/mol

IUPAC Name

4-chloro-N,N-bis(prop-2-enyl)aniline

InChI

InChI=1S/C12H14ClN/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10H2

InChI Key

MVVLEFHMVAJREG-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C1=CC=C(C=C1)Cl

Canonical SMILES

C=CCN(CC=C)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for N,n Diallyl 4 Chlorobenzenamine

Direct N-Allylation Approaches to N,N-Diallyl-4-chlorobenzenamine Synthesis

The most direct route to this compound involves the N-allylation of 4-chloroaniline (B138754). This approach, while conceptually straightforward, requires careful consideration of reaction conditions to achieve the desired diallylated product selectively and in high yield.

Investigation of Byproduct Formation during Mono-allylation Processes

The primary challenge in the synthesis of this compound is the control of selectivity between mono- and di-allylation. The reaction of 4-chloroaniline with an allylating agent, such as allyl bromide, can lead to a mixture of the starting material, the mono-allylated product (N-allyl-4-chlorobenzenamine), and the desired di-allylated product. The formation of the mono-allylated compound is a significant competing reaction that can reduce the yield of the target molecule.

The relative rates of the first and second allylation steps are influenced by the nucleophilicity of the nitrogen atom. After the first allylation, the nitrogen in N-allyl-4-chlorobenzenamine remains nucleophilic and can readily react with another molecule of the allylating agent. The presence of the electron-withdrawing chloro group on the aniline (B41778) ring can influence the nucleophilicity of the amine and thus the reaction kinetics.

A study focusing on the N-allylation of 4-chloroaniline highlighted that the preparation of N-allylanilines can lead to the undesirable N,N-diallyl byproduct. organic-chemistry.org The traditional approach of reacting an aniline with an alkylating agent often results in a mixture of secondary and tertiary amines, and in some cases, even quaternary ammonium (B1175870) salts. acs.org

Optimization of Reaction Conditions for Selective Diallylation

To favor the formation of this compound, several reaction parameters can be optimized. These include the stoichiometry of the reactants, the choice of solvent and base, the reaction temperature, and the use of catalysts.

A highly effective and selective catalyst-free method for the N,N-diallylation of anilines, including 4-chloroaniline, has been developed. nih.gov This method utilizes an aqueous alcohol solution in the presence of potassium carbonate. The reaction of 4-chloroaniline with allyl bromide under these conditions yielded this compound in good yield. The study demonstrated that a mixture of ethanol (B145695) and water as the solvent, along with an appropriate amount of potassium carbonate, can drive the reaction towards complete conversion to the diallylated product.

The use of hydrotalcites (HTs) as solid base catalysts has also been explored for the N,N-diallylation of anilines. acs.org These materials are mild, efficient, and reusable. The reaction of various anilines with allyl bromide in the presence of Mg-Al hydrotalcites in aqueous ethanol at room temperature afforded the corresponding N,N-diallylanilines in good yields.

The following table summarizes the optimized conditions for the selective diallylation of 4-chloroaniline from a catalyst-free approach:

EntryReactant (Aniline)Allylating AgentBaseSolventTemperature (°C)Time (h)Yield (%) of N,N-Diallyl Product
14-ChloroanilineAllyl BromideK₂CO₃Ethanol/Water703.577

Precursor Design and Alternative Synthetic Pathways

Beyond direct diallylation, the synthesis of this compound can be approached through the design of specific precursors and the application of broader functionalization strategies for aromatic amines.

Synthesis of Related Diallyl-Substituted Anilines and Derivatives

The synthesis of a variety of N,N-diallyl-substituted anilines provides valuable insights into the scope and limitations of different synthetic methods. For instance, the reaction of anilines with varying electronic and steric properties with allyl bromide in the presence of Mg-Al hydrotalcites has been shown to produce a range of N,N-diallylanilines. acs.org This suggests that the methodology is adaptable for the synthesis of derivatives of this compound with additional functional groups.

The synthesis of substituted anilines can also be achieved through multi-component reactions. For example, a gold(I)-catalyzed domino reaction has been developed for the synthesis of substituted anilines from two different alkynes, which could potentially be adapted for the synthesis of precursors to diallylated anilines. researchgate.netresearchgate.net

Functionalization Strategies for Aromatic Amines with Allyl Moieties

A broad range of methods exists for the introduction of allyl groups onto aromatic amines, offering alternative strategies for the synthesis of this compound and its derivatives. These methods often involve the use of transition metal catalysts to facilitate the C-N bond formation.

Palladium-catalyzed allylic amination is a widely used method for the synthesis of allylic amines. thieme-connect.de These reactions typically involve the use of a palladium catalyst in combination with a suitable ligand to couple an amine with an allylic substrate, such as an allylic alcohol or carbonate. While often focused on mono-allylation, these methods can be adapted for diallylation by controlling the reaction stoichiometry and conditions.

Recent advancements have also focused on more environmentally benign approaches. For example, the direct N-alkylation of amines with alcohols, including allylic alcohols, using heterogeneous catalysts like nanosized zeolites, presents a greener alternative to traditional methods that use alkyl halides. nih.gov Furthermore, photocatalytic methods are emerging as powerful tools for the functionalization of amines.

Mechanistic Investigations of Chemical Transformations Involving N,n Diallyl 4 Chlorobenzenamine

Elucidation of Reaction Pathways and Intermediate Structures

The chemical behavior of N,N-diallyl-4-chlorobenzenamine is largely dictated by the interplay between its functional groups. The diallyl groups are prone to thermally or catalytically induced rearrangements, while the chloro-substituted aromatic ring can participate in various coupling reactions.

One of the most fundamental reaction pathways available to this compound is the aza-Claisen rearrangement , a type of nih.govnih.gov-sigmatropic rearrangement. While specific studies on this compound are not extensively documented, the general mechanism for aromatic aza-Claisen rearrangements is well-established. This concerted, pericyclic reaction is typically initiated by heat and proceeds through a highly ordered, cyclic transition state. The rearrangement of an allyl phenyl ether, a related transformation, is known to be an intramolecular process. In the case of this compound, the rearrangement would involve the migration of one of the allyl groups to the ortho position of the benzene (B151609) ring.

The proposed pathway begins with the nih.govnih.gov-sigmatropic shift, forming a dienone intermediate. This intermediate is unstable and rapidly tautomerizes to restore aromaticity, yielding an ortho-allyl-substituted aniline (B41778). If both ortho positions are blocked, a subsequent Cope rearrangement can occur, leading to the para-substituted product. Given that this compound has two ortho positions available, the initial rearrangement is expected to favor the formation of 2-allyl-4-chloro-N-allylaniline.

Lewis acids can also catalyze such rearrangements, often proceeding at lower temperatures than their thermal counterparts. The Lewis acid coordinates to the nitrogen atom, which can facilitate the sigmatropic shift.

Role of this compound in Annulative and Cyclization Reactions

The structure of this compound makes it a suitable substrate for various annulative and cyclization reactions, leading to the formation of heterocyclic systems. These transformations often proceed in a tandem fashion, where an initial rearrangement is followed by a ring-closing step.

For instance, following an initial aza-Claisen rearrangement to form 2-allyl-4-chloro-N-allylaniline, the resulting ortho-alkenyl aniline can undergo further cyclization. One such possibility is an intramolecular hydroamination or a related palladium-catalyzed cyclization to form a five- or six-membered nitrogen-containing ring fused to the benzene core, such as a dihydroindole or tetrahydroquinoline derivative.

Furthermore, this compound could potentially participate in hetero-Diels-Alder reactions, where the diallylamino group or a derived enamine acts as the diene component. This would provide a route to six-membered heterocyclic rings.

Participation in Metal-Catalyzed Coupling and Functionalization Reactions

The chloro-substituent on the aromatic ring of this compound opens the door to a wide array of metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly prominent. While specific studies on this compound as a substrate are not prevalent, its chloroarene moiety makes it a candidate for reactions such as:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would replace the chlorine atom with an aryl, vinyl, or alkyl group.

Buchwald-Hartwig Amination: Coupling with an amine in the presence of a palladium catalyst and a base to form a new carbon-nitrogen bond. This would lead to the formation of a diarylamine or an alkylarylamine.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This provides a method for carbon-carbon bond formation at the site of the chlorine atom.

Larock Indole (B1671886) Synthesis: While classically employing ortho-iodoanilines, variations of this palladium-catalyzed heteroannulation could potentially utilize this compound or its derivatives to construct indole ring systems.

The allyl groups can also participate in metal-catalyzed transformations. For example, palladium-catalyzed intramolecular cyclization, such as an aza-Wacker type reaction, could lead to the formation of nitrogen-containing heterocycles.

Reactivity Profiling under Diverse Reaction Conditions

The reactivity of this compound is highly dependent on the reaction conditions employed.

Under thermal conditions , the primary transformation is the aza-Claisen rearrangement, as discussed previously. The temperature required for this rearrangement is typically high, often in the range of 150-250 °C.

The use of Lewis acids can significantly alter the reactivity. Lewis acids can catalyze the aza-Claisen rearrangement at lower temperatures. Additionally, they can activate the allyl groups towards other nucleophilic attacks or cyclization pathways.

In the presence of bases , the reactivity can also be modulated. For instance, in the synthesis of this compound itself from 4-chloroaniline (B138754) and allyl bromide, a base such as potassium carbonate is employed. The reaction proceeds efficiently in an aqueous ethanol (B145695) solution without the need for a metal catalyst.

The following table summarizes the conditions for the synthesis of this compound from 4-chloroaniline.

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
4-ChloroanilineAllyl bromideK₂CO₃C₂H₅OH/H₂O703.577

This data highlights the conditions under which the N-diallylation occurs, providing a baseline for its formation and stability under basic conditions.

Advanced Characterization Techniques for Mechanistic and Structural Elucidation of N,n Diallyl 4 Chlorobenzenamine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including N,N-diallyl-4-chlorobenzenamine. chemrxiv.orgresearchgate.net By analyzing the chemical shifts, coupling constants, and signal integrals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined. mdpi.comethernet.edu.et

For this compound, specific signals in the ¹H NMR spectrum would confirm the presence of the diallyl and the 4-chlorophenyl groups. The aromatic protons would appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The allyl protons would exhibit more complex splitting patterns, with signals corresponding to the methylene (B1212753) groups attached to the nitrogen and the terminal vinyl protons.

Expected ¹H NMR Spectral Data for this compound:

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho to Cl) ~7.1-7.3 Doublet
Aromatic (ortho to N) ~6.6-6.8 Doublet
Vinylic (=CH-) ~5.7-5.9 Multiplet
Vinylic (=CH₂) ~5.1-5.3 Multiplet

This table is predictive and based on analogous structures like N,N-diallylaniline. nih.gov

Beyond static structural confirmation, NMR is a powerful tool for monitoring the progress of reactions in real-time. chemrxiv.orgrsc.org For instance, in the synthesis of this compound from 4-chloroaniline (B138754) and allyl bromide, ¹H NMR can track the disappearance of the N-H protons of the starting aniline (B41778) and the appearance of the characteristic allyl proton signals of the product. researchgate.netresearchgate.net This allows for the determination of reaction kinetics, optimization of reaction conditions, and identification of any potential intermediates or byproducts. chemrxiv.orgnih.gov Advanced 2D NMR techniques, such as COSY and HMBC, can further establish connectivity and confirm the final structure, which is particularly useful for more complex derivatives. ipb.ptcore.ac.uk

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique primarily used to identify the functional groups present in a molecule. nih.govwiley.com Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule. wiley.com

For this compound, the IR spectrum would be expected to show key absorption bands that confirm its structure. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The allyl groups would be identified by the C=C stretching of the vinyl group around 1640 cm⁻¹ and the C-H stretching of the sp² carbons. The C-N stretching of the aromatic amine would also be present. A crucial observation would be the absence of N-H stretching bands (typically around 3300-3500 cm⁻¹), which would be present in the starting material, 4-chloroaniline. openstax.org

Expected IR Absorption Bands for this compound:

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretch > 3000
Alkene C-H Stretch ~3080
Alkene C=C Stretch ~1640
Aromatic C=C Stretch ~1600, 1500, 1450
C-N Stretch (Aromatic Amine) ~1340-1260

IR spectroscopy is also highly effective for monitoring the progress of the allylation reaction. numberanalytics.comyoutube.comyoutube.comyoutube.com By taking spectra of the reaction mixture at different time intervals, one can observe the decrease in the intensity of the N-H stretching bands of the starting 4-chloroaniline and the simultaneous increase in the intensity of the bands associated with the allyl groups of the product. clairet.co.uk This provides a simple and effective method to determine when the reaction is complete. numberanalytics.comyoutube.com

Insights from X-ray Crystallography of Related Diallyl Systems for Conformational Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid and details about bond lengths, bond angles, and intermolecular interactions. nih.govyoutube.com While a crystal structure for this compound itself may not be readily available, analysis of related diallyl systems and aniline derivatives can offer significant insights into its likely conformation. nih.gov

Studies on similar molecules show that the geometry around the nitrogen atom in N,N-diallylanilines is typically trigonal planar or very shallowly pyramidal. The orientation of the allyl groups and the phenyl ring is influenced by steric and electronic factors. The allyl chains are flexible and can adopt various conformations. researchgate.netnih.gov The phenyl ring's orientation relative to the nitrogen lone pair and the allyl groups affects the degree of electronic communication (conjugation). The presence of the chloro-substituent on the phenyl ring can influence crystal packing through halogen bonding or other non-covalent interactions.

This structural information is crucial for understanding the molecule's reactivity and its interactions in different chemical environments. It can also help to rationalize the spectral data obtained from NMR and IR spectroscopy.

Mass Spectrometry for Reaction Product Analysis and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a synthesized compound and for assessing its purity. wikipedia.orgnih.gov

For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, which can be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak for the ³⁵Cl isotope (M⁺) and another peak for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio of intensity.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for N,N-diallylanilines include the loss of an allyl radical or the cleavage of other bonds, leading to fragment ions that are characteristic of the molecule's structure.

Furthermore, mass spectrometry, often coupled with liquid chromatography (LC-MS), is invaluable for assessing the purity of the reaction product. almacgroup.comresearchgate.net This technique can separate the desired product from any unreacted starting materials, byproducts, or other impurities, allowing for their detection and quantification even at very low levels. almacgroup.comnih.gov This is critical for ensuring the quality of the synthesized compound for any subsequent applications.

Computational and Theoretical Chemistry Studies on N,n Diallyl 4 Chlorobenzenamine

Density Functional Theory (DFT) Applications in Predicting Reactivity and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost.

For a molecule like N,N-diallyl-4-chlorobenzenamine, DFT would be instrumental in predicting its three-dimensional structure, or conformation. By calculating the molecule's potential energy surface, researchers can identify the most stable arrangement of its atoms. This involves optimizing the geometry to find the lowest energy state, which corresponds to the most likely conformation the molecule will adopt.

Furthermore, DFT is widely used to predict chemical reactivity. By analyzing the distribution of electrons within the molecule, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer sites susceptible to electrophilic or nucleophilic attack. For instance, a DFT study on 4-chloroaniline (B138754) has utilized these principles to investigate its nonlinear optical properties. researchgate.net

Mechanistic Probing via Energy Barrier Calculations and Transition State Analysis

Understanding how a chemical reaction proceeds requires knowledge of its mechanism, including the intermediate steps and the energy required to overcome them. Computational chemistry, particularly through energy barrier calculations and transition state analysis, provides a window into these processes.

For a reaction involving this compound, such as its formation via the diallylation of 4-chloroaniline, DFT calculations could be used to map out the reaction pathway. This involves identifying the transition state—the highest energy point along the reaction coordinate—which acts as a bottleneck for the reaction. The energy difference between the reactants and the transition state is the activation energy barrier.

A study on the Bamberger rearrangement of N-phenylhydroxylamine utilized DFT calculations to explore different reaction pathways and their corresponding activation energies, demonstrating the power of this approach in elucidating reaction mechanisms. nih.gov While no such study exists for this compound, a similar methodology could be applied to understand its synthesis and potential reactions.

Quantum Chemical Analysis of Electronic Structure and Bonding Properties

Quantum chemical methods, including DFT, provide deep insights into the electronic structure and bonding within a molecule. These analyses go beyond simple Lewis structures to describe the nature of chemical bonds in terms of molecular orbitals and electron density.

For this compound, a quantum chemical analysis could reveal the extent of electron delocalization between the aromatic ring, the nitrogen atom, and the allyl groups. This would involve analyzing the molecular orbitals to understand how the electron density is distributed and how the different parts of the molecule interact electronically. Natural Bond Orbital (NBO) analysis is a common technique used to interpret the wave function in terms of localized bonds and lone pairs, providing a more intuitive chemical picture. Such analyses have been performed on derivatives of 4-chloro-N-methylaniline to understand their vibrational spectra. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for finding stable conformations, molecules are not static. They are constantly in motion, vibrating, and rotating. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system.

An MD simulation of this compound would involve calculating the forces between the atoms and using Newton's laws of motion to simulate their movements over time. This allows for the exploration of the molecule's conformational space, revealing the different shapes it can adopt and the transitions between them. This is particularly relevant for a flexible molecule with two allyl groups. While no MD simulations have been reported for this compound, studies on aniline (B41778) and its derivatives have used this technique to understand their behavior in different environments. researchgate.networldscientific.com

Polymerization Chemistry of N,n Diallyl 4 Chlorobenzenamine Analogues and Derivatives

Homopolymerization Kinetics and Mechanisms of Diallyl Monomers

The homopolymerization of diallyl monomers is generally characterized by a lower polymerization efficiency compared to mono-allyl monomers due to a competing reaction known as degradative chain transfer. acs.org In this process, a propagating radical abstracts an allylic hydrogen from a monomer molecule. acs.org This creates a resonance-stabilized radical that is less reactive and has a reduced capacity to initiate new polymer chains, which can limit the molecular weight of the resulting polymer. acs.orgacs.org

Once a monomer is activated by an initiator or a propagating chain, the resulting radical has three main pathways it can follow:

Homopolymerization: The radical attacks another unreacted monomer, leading to linear chain growth. acs.org

Cyclization: The radical undergoes an intramolecular reaction, forming a cyclic structure as part of the cyclopolymerization process. acs.org

Hydrogen Abstraction: An allylic hydrogen is abstracted, leading to degradative chain transfer. acs.org

Theoretical studies using density functional theory (DFT) have shown that for some diallyl monomers, such as N,N-diallylamine, the activation barriers for homopolymerization and cyclization are nearly identical, indicating a strong competition between these two pathways. acs.orgacs.orgnih.gov The specific kinetics and dominant mechanism are highly dependent on the monomer's structure, the reaction conditions, and the solvent used. researchgate.net

Copolymerization Strategies with Diverse Comonomers

Copolymerization is a versatile strategy to tailor the properties of polymers derived from diallyl monomers. By incorporating one or more different monomers (comonomers) into the polymer chain, it is possible to introduce new functionalities and modify the physical and chemical characteristics of the final material. wikipedia.org N,N-diallyl-N,N-dimethylammonium chloride (DADMAC), a well-studied analogue, has been copolymerized with a variety of comonomers.

Key Copolymerization Systems:

DADMAC and Fumaric Acid: The radical copolymerization of DADMAC and fumaric acid results in copolymers with a random distribution of monomer units. researchgate.net Fumaric acid demonstrates high activity in this system, and the choice of solvent significantly impacts the relative reactivity of the comonomers. researchgate.net

DADMAC and Maleic Acid: Unlike with fumaric acid, the copolymerization of DADMAC with maleic acid, its stereoisomer, can lead to copolymers with a higher tendency toward alternation of the comonomer units in the macrochain. researchgate.net

DADMAC and Sulfur Dioxide: The reaction between DADMAC and sulfur dioxide yields copolymers with a consistent 1:1 equimolar ratio of the comonomers, a composition that remains independent of the initial monomer feed ratio and reaction temperature within a certain range. researchgate.net

DADMAC and Vinyl Ether of Monoethanolamine (VEMEA): In this system, DADMAC is the more reactive monomer. researchgate.net Consequently, the resulting copolymers are always richer in DADMAC units, irrespective of the initial monomer proportions. researchgate.net

Diallylamine (B93489) and Itaconic Acid: Diallylamine undergoes copolymerization via a free radical mechanism to form pyrrolidine (B122466) rings, while itaconic acid, with its two carboxylic groups, can participate in both copolymerization and polycondensation reactions. mdpi.com

Diallyl Monomer AnalogueComonomerKey FindingCitation
DADMACFumaric AcidProduces random copolymers; solvent choice is critical. researchgate.net
DADMACMaleic AcidShows a tendency for alternating copolymer structures. researchgate.net
DADMACSulfur DioxideForms copolymers with a constant 1:1 molar ratio. researchgate.net
DADMACVEMEADADMAC is more reactive, leading to DADMAC-rich copolymers. researchgate.net
DiallylamineItaconic AcidForms complex structures with pyrrolidine rings from diallylamine. mdpi.com

Influence of Substituents on Monomer Reactivity and Resulting Polymer Properties

Substituents on the diallyl monomer play a crucial role in determining both its reactivity and the properties of the resulting polymer. These effects can be electronic or steric in nature. mdpi.comacs.org

Steric Effects: The size of the substituent group can create steric hindrance, which affects the monomer's ability to polymerize. A study on the homopolymerization of methyl alkyl diallyl ammonium (B1175870) chloride monomers (with varying alkyl chain lengths) demonstrated that steric hindrance is the dominant factor influencing reactivity. mdpi.com As the length of the alkyl substituent increased (from methyl to propyl to amyl), the rate of polymerization decreased, and the activation energy for the reaction increased. mdpi.com This is because bulkier substituents make it more difficult for polymer segment free radicals to react with incoming monomers. mdpi.com

The properties of the final polymer are also heavily influenced by the substituents. For example, modifying poly(allylamine) with n-hexyl chains creates an amphiphilic polymer with different film-forming characteristics compared to the unsubstituted parent polymer. nih.gov The size of the substituents can affect the rate of thickness growth in polymer multilayer films, with larger substituents leading to greater steric hindrance and slower growth. nih.gov

Monomer (Methyl Alkyl Diallyl Ammonium Chloride)Activation Energy (Ea) of Homopolymerization (kJ/mol)Relative Polymerization ActivityCitation
Dimethyl Diallyl Ammonium Chloride (DMDAAC)96.70High mdpi.com
Methyl Propyl Diallyl Ammonium Chloride (MPDAAC)97.25Medium mdpi.com
Methyl Amyl Diallyl Ammonium Chloride (MADAAC)100.23Low mdpi.com

Cyclopolymerization Pathways in Diallyl Systems

The defining characteristic of diallyl monomer polymerization is the cyclopolymerization pathway, a process involving alternating intramolecular (cyclization) and intermolecular (propagation) steps. tandfonline.com This mechanism allows for the formation of high molecular weight polymers containing cyclic repeating units, typically five-membered pyrrolidine rings or six-membered piperidine (B6355638) rings, within the polymer backbone. tandfonline.comresearchgate.net

The process begins when an initiator attacks one of the double bonds of the diallyl monomer, creating a radical. This radical can then undergo an intramolecular cyclization reaction by attacking the second, pendant double bond on the same monomer unit. acs.orgacs.org This cyclization step is in direct competition with intermolecular propagation (where the uncyclized radical attacks another monomer) and chain transfer reactions. acs.orgacs.org

Theoretical studies have elucidated the factors governing these competing pathways. For N,N-diallylamine, the activation barriers for cyclization and homopolymerization are very close, making it less efficient in polymerization due to competing hydrogen abstraction reactions. acs.orgacs.org However, for a related monomer, N,N-dimethyl-N,N-diallylammonium, cyclization is significantly more favorable than homopolymerization, leading to higher polymerization efficiency. acs.orgacs.orgnih.gov This is because the methyl substituents on the nitrogen atom inhibit the hydrogen abstraction that leads to chain transfer. acs.orgnih.gov

The cyclization step itself can proceed through different transition states, leading to rings of different sizes (five- vs. six-membered) and stereochemistries. acs.org The regioselectivity is influenced by steric and electronic factors of the substituents on the monomer. acs.org Following cyclization, the newly formed cyclic radical propagates the chain by attacking another monomer molecule, continuing the alternating intra- and intermolecular process. acs.orgacs.org

Advanced Spectroscopic and Chromatographic Methods for Polymer Characterization

A thorough characterization of polymers derived from N,N-diallyl-4-chlorobenzenamine analogues is essential to understand their structure, molecular weight, and composition. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the polymer structure. researchgate.net It can confirm the consumption of the C=C double bonds from the allyl groups of the monomer and identify the characteristic bands of the resulting polymer, including the cyclic structures formed during cyclopolymerization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for detailed structural elucidation. ¹³C-NMR can distinguish between carbon atoms in the polymer backbone, the cyclic rings, and any remaining unreacted pendant allyl groups. researchgate.netmdpi.com NMR is also crucial for determining the copolymer composition by integrating the signals corresponding to the different monomer units. researchgate.netresearchgate.net

Chromatographic Methods:

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is the primary method used to determine the molecular weight and molecular weight distribution (MWD) of the synthesized polymers. nih.gov This information is critical as it relates directly to the physical properties of the material.

Liquid Chromatography (LC): Techniques like High-Performance Liquid Chromatography (HPLC) can be used to analyze the monomer conversion and to separate and quantify any residual monomers or oligomers in the final polymer product. mdpi.com

Structural Repeat Units: The fundamental building block of a polymer is its structural repeat unit (or mer). wikipedia.orgwikipedia.org In the cyclopolymerization of diallyl monomers, the primary repeating unit is a cyclic structure, such as a pyrrolidine or piperidine ring, integrated into the polymer backbone. tandfonline.com Spectroscopic analysis, particularly NMR, is used to confirm the structure of these repeating units. researchgate.netmdpi.com For copolymers, the polymer chain consists of two or more different structural units, and their arrangement (e.g., random, alternating, block) is determined through reactivity ratio studies and spectroscopic analysis. researchgate.netresearchgate.netresearchgate.net The connectivity of these units (e.g., head-to-tail or head-to-head) can also be investigated to fully define the polymer microstructure. chemaxon.com

Exploration of N,n Diallyl 4 Chlorobenzenamine and Its Analogs in Specialized Academic Applications

Role as Key Intermediates in Complex Organic Syntheses

N,N-diallyl-4-chlorobenzenamine serves as a pivotal intermediate in the synthesis of more complex molecular architectures, primarily through the aromatic aza-Claisen rearrangement. This researchgate.netresearchgate.net-sigmatropic rearrangement, which can be promoted thermally or by a Lewis acid catalyst, transforms the N,N-diallylaniline into a 2-allyl-N-allyl-4-chloroaniline. researchgate.net This process is synthetically valuable as it introduces an allyl group at the ortho-position of the aniline (B41778) ring, a position not easily accessed through direct electrophilic substitution due to the ortho,para-directing nature of the amino group.

The resulting ortho-allylated aniline is a versatile intermediate for further transformations. The presence of both an N-allyl and a C-allyl group allows for subsequent intramolecular cyclization reactions to form various nitrogen-containing heterocyclic scaffolds. researchgate.net For example, these intermediates can be converted into substituted indoles or quinolines, which are core structures in many natural products and pharmaceutical agents. researchgate.netmdpi.com The synthesis of indole (B1671886) derivatives from 2-alkenylanilines is a well-established strategy in organic chemistry. mdpi.com

Reaction Starting Material Key Transformation Product/Intermediate Potential Catalyst
Aromatic Aza-Claisen RearrangementThis compound researchgate.netresearchgate.net-Sigmatropic Rearrangement2-allyl-N-allyl-4-chloroanilineLewis Acids (e.g., TiCl₄, AlCl₃) or Thermal researchgate.netprinceton.edu
Heterocycle Formation2-allyl-N-allyl-4-chloroanilineIntramolecular CyclizationSubstituted Indoles/QuinolinesPdCl₂(DMSO)n researchgate.net

Design and Chemical Synthesis of Related Heterocyclic Scaffolds

The strategic placement of functional groups in this compound makes it an excellent starting point for the deliberate design and synthesis of complex heterocyclic systems. Following the initial aza-Claisen rearrangement, the resulting 2-allyl-N-allyl-4-chloroaniline derivative is primed for a variety of cyclization strategies. researchgate.net

One prominent pathway involves the palladium-catalyzed intramolecular cyclization of the C-allyl and the amine functionalities to construct indole or quinoline (B57606) rings. researchgate.netnih.gov For instance, the reaction of 2-alkynyl- or 2-alkenylaniline derivatives is a widely used method for building fused nitrogen heterocycles. researchgate.netnih.gov By analogy, the 2-allylaniline (B3051291) intermediate derived from this compound can undergo oxidative cyclization to yield a 4-chloro-substituted indole core. The specific reaction conditions, including the choice of catalyst and solvent, can influence the final heterocyclic product. researchgate.net Furthermore, innovative methods involving radical-mediated C-H functionalization are emerging for the conversion of N,N-dialkylanilines into N-alkylindoles, showcasing the diverse synthetic possibilities. nih.gov

Investigation of Modified Polymeric Structures for Material Science Research

In material science, particularly for enhanced oil recovery (EOR) applications, the architecture of a polymer is critical to its function. researchgate.netnih.gov While partially hydrolyzed polyacrylamide (HPAM) is a standard polymer used for EOR, researchers are exploring novel polymeric structures to improve performance in harsh reservoir conditions of high temperature and salinity. mdpi.comnih.govmdpi.com

The polymerization of diallyl monomers, such as this compound, typically proceeds via a cyclopolymerization mechanism. acs.orgtandfonline.com This process involves an alternating sequence of intramolecular cyclization and intermolecular propagation, leading to a polymer backbone containing five- or six-membered rings. acs.orgnih.govresearchgate.net For this compound, this would result in a polymer chain composed of N-(4-chlorophenyl)-substituted pyrrolidine (B122466) units.

The incorporation of the 4-chlorophenyl group into the polymer architecture is hypothesized to impart specific, desirable properties for EOR. The bulky and hydrophobic nature of this substituent could increase the polymer's thermal stability and modify its rheological properties in aqueous solutions. Furthermore, it may enhance interactions with residual oil in the reservoir, potentially improving microscopic sweep efficiency.

Feature Conventional HPAM Hypothesized Poly(this compound)
Backbone Structure Linear Acrylamide ChainPyrrolidine Rings in Backbone
Key Functional Group Carboxamide, CarboxylateN-(4-chlorophenyl) Substituent
Expected Salinity Tolerance Sensitive, especially to divalent cations mdpi.comPotentially higher due to hydrophobic shielding
Thermal Stability Limited under harsh conditions nih.govPotentially enhanced by rigid ring structure and aryl group
Interaction with Oil Primarily viscosity modificationPotential for hydrophobic interactions enhancing displacement

Synthetic Approaches to Compounds with Potential for Biological Target Modulation

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that controls virulence factor production and biofilm formation, making it an attractive target for novel antimicrobial strategies. nih.govnih.gov Many QS systems in Gram-negative bacteria rely on N-acyl homoserine lactone (AHL) signaling molecules. nih.govnih.gov The development of synthetic AHL analogs that can antagonize the native signal is a major research focus. nih.gov

The structure-activity relationship (SAR) of these analogs reveals that modifications to the acyl chain are critical for modulating activity. nih.gov Notably, the incorporation of aromatic and halogenated moieties can lead to potent QS inhibitors. nih.govresearchgate.net This provides a direct rationale for using the 4-chloroaniline (B138754) scaffold, derivable from this compound, as a building block for new potential QS modulators.

A synthetic approach could involve the N-acylation of 4-chloroaniline with various side chains that mimic the native AHL structure, or the use of the 4-chlorophenyl group itself as a key recognition element. The goal is to design molecules that compete with the natural AHL for binding to the LuxR-type receptor protein, thereby inhibiting the downstream signaling cascade. nih.gov The electronic and steric properties of the chlorine atom and the phenyl ring are expected to play a crucial role in the binding affinity and antagonist activity of these synthetic compounds.

Structural Motif in QS Modulators Example Compound Class General Effect on Activity Reference
Halogenated Phenyl RingHalogenated N-acyl-3-amino-5H-furanonesPotent QS inhibition nih.gov
Phenyl-substituted Acyl ChainPhenyl-substituted AHL analogsAntagonistic activity nih.gov
Indole MoietyN-(2-phenyl-1H-indol-3-yl)hexanamideQS inhibition nih.gov
Sulfonamide BioisostereSulfonamide-based AHL mimicsPotent inhibition by preventing dimer formation nih.gov

Emerging Research Frontiers and Future Directions for N,n Diallyl 4 Chlorobenzenamine

Development of Sustainable and Green Synthetic Methodologies

The push towards environmentally benign chemical processes has spurred research into greener methods for synthesizing aromatic amines. Traditional methods often involve harsh reaction conditions and generate significant waste. In contrast, modern approaches prioritize high atom economy, the use of renewable resources, and the reduction of hazardous byproducts.

Recent studies have demonstrated catalyst-free and highly selective N,N-diallylation of anilines in aqueous alcohol solutions. researchgate.net This method, utilizing potassium carbonate, offers a promising green route for the synthesis of N,N-diallyl-4-chlorobenzenamine, potentially achieving high yields and complete conversion of the starting aniline (B41778). researchgate.net The use of ethanol (B145695) as a solvent further enhances the green credentials of such a process. researchgate.net The development of these methodologies aligns with the principles of green chemistry by minimizing waste and avoiding the use of toxic reagents and catalysts. sciencedaily.comrsc.org

ParameterConditionOutcome
Reactants 4-chloroaniline (B138754), Allyl BromideThis compound
Solvent Aqueous AlcoholHigh Selectivity
Base Potassium CarbonateHigh Yield
Catalyst NoneReduced Waste

This interactive table illustrates a potential green synthesis pathway for this compound based on analogous reactions.

Unveiling Novel Reactivity Patterns and Catalytic Applications

The dual functionality of this compound, with its reactive allyl groups and electron-rich aromatic ring, opens avenues for exploring novel reactivity patterns. The allyl groups can participate in a variety of transformations, including metathesis, hydroformylation, and polymerization reactions. The presence of the chloro-substituent on the benzene (B151609) ring also allows for cross-coupling reactions, enabling further functionalization.

Palladium-catalyzed reactions are a key area of exploration for allylic amines. acs.org For instance, mild and selective palladium(0)-catalyzed deallylation of allylic amines has been demonstrated, presenting a method for using diallylamine (B93489) as a convenient ammonia (B1221849) equivalent in the synthesis of primary amines. acs.org This suggests that this compound could serve as a precursor to 4-chloroaniline under specific catalytic conditions. Furthermore, the potential for molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates with amines points to the possibility of using this compound as a nucleophile to create more complex molecular architectures. researchgate.net

Advancements in Polymer Engineering for Tailored Material Performance

The presence of two polymerizable allyl groups makes this compound a prime candidate for the development of advanced polymers. Allyl-terminated polymers are a unique class that allows for the introduction of diverse functionalities through various chemical reactions. nih.gov The incorporation of this compound into polymer chains can impart specific properties, such as thermal stability, flame retardancy (due to the chlorine atom), and altered solubility.

Research into the synthesis of functional polymers through methods like free radical polymerization or ring-opening polymerization could be extended to monomers like this compound. mdpi.commdpi.com For example, the synthesis of amine-functionalized syndiotactic polystyrene has been achieved through the copolymerization of 4-(N,N-diphenylamino)styrene and isoprene, suggesting that similar strategies could be employed for this compound to create novel thermoplastic elastomers. rsc.org The development of triamine-functionalized rigid crosslinkers for materials science also provides a blueprint for how the amine functionality of this compound could be leveraged to create robust thermoset networks and covalent adaptable networks. rsc.org

Polymerization MethodPotential Polymer TypeKey Feature
Free Radical PolymerizationCross-linked PolymerEnhanced thermal stability
CopolymerizationFunctionalized Thermoplastic ElastomerTailored mechanical properties
PolycondensationPolyamide or PolyimideHigh-performance material

This interactive table outlines potential polymerization strategies for this compound and the resulting polymer characteristics.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The future of this compound research lies at the nexus of organic chemistry and materials science. The synthesis of this compound and the study of its reactivity are classic organic chemistry pursuits. However, its application as a monomer or cross-linking agent to create materials with tailored properties is a core focus of materials science.

The synthesis of N,N'-diallyl-N,N,N',N'-tetramethylethylenediammonium compounds and their use in forming coordination polymers highlights the potential for diallyl-functionalized molecules to create complex, multi-dimensional structures. researchgate.net This interdisciplinary approach could lead to the development of "smart" materials that respond to external stimuli, functional coatings, and advanced composites. The ability to precisely control the molecular architecture of polymers derived from this compound will be crucial for achieving desired macroscopic properties.

FieldContributionPotential Application
Organic Chemistry Efficient synthesis and functionalizationCreation of novel monomers
Polymer Chemistry Controlled polymerization techniquesDevelopment of polymers with specific architectures
Materials Science Characterization of material propertiesDesign of advanced functional materials

This interactive table showcases the interdisciplinary potential of this compound research.

Q & A

Basic: What are the recommended methods for synthesizing N,N-diallyl-4-chlorobenzenamine with high purity?

Methodological Answer:

  • Solvent Selection : Dichloromethane is optimal for balancing solubility and reaction kinetics, minimizing side reactions .
  • Acid-Binding Agents : Use dimethylamine hydrochloride to neutralize HCl by-products, improving yield and purity .
  • Temperature Control : Maintain 40–50°C to prevent thermal degradation of diallyl groups.
  • Post-Reaction Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>98%) .

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the chlorophenyl ring (δ 7.2–7.4 ppm) and diallyl groups (δ 5.1–5.8 ppm for vinyl protons; δ 3.8–4.2 ppm for N-allyl protons) .
  • FT-IR : Identify C-Cl stretching at 750–800 cm⁻¹ and C=C stretches at 1640–1680 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 250.0895 (calculated for C₁₃H₁₄ClN) .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .
  • Purity Validation : Use LC-MS to rule out impurities (>99% purity required for pharmacological assays) .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to verify binding affinity discrepancies across studies .

Advanced: What computational modeling approaches predict reactivity in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers on the chlorophenyl ring .
  • Transition State Modeling : Use Gaussian 16 to simulate SNAr reactions at the para-chloro position, optimizing basis sets (e.g., B3LYP/6-31G*) .
  • Solvent Effects : Apply COSMO-RS to model solvation impacts on reaction barriers in polar aprotic solvents .

Advanced: How to design experiments assessing environmental stability and degradation pathways?

Methodological Answer:

  • Accelerated Stability Testing : Expose to UV light (254 nm), varying pH (2–12), and temperatures (25–60°C) for 14 days .
  • Degradation Analysis : Use HPLC-MS to identify by-products (e.g., dechlorinated analogs or oxidative cleavage of diallyl groups) .
  • Ecotoxicology Profiling : Apply OECD Test Guideline 301 for biodegradability assessment in aqueous media .

Basic: What parameters are critical during purification via column chromatography?

Methodological Answer:

  • Stationary Phase : Use silica gel (230–400 mesh) with a 10:1 matrix-to-sample ratio .
  • Eluent Optimization : Start with hexane/ethyl acetate (9:1), gradually increasing polarity to 7:3 .
  • Monitoring : Track fractions by TLC (Rf ≈ 0.3 in 7:3 hexane/ethyl acetate) and combine only identical spots .

Advanced: Strategies to mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

  • Stoichiometric Precision : Use Schlenk lines for inert atmosphere (N₂/Ar) to prevent oxidation .
  • In-Situ Monitoring : Employ ReactIR™ to track reaction progress via C-Cl bond vibrations (750–800 cm⁻¹) .
  • QC Protocols : Validate each batch via GC-FID for residual solvent limits (<0.1% dichloromethane) .

Advanced: How do electronic effects of the 4-chloro substituent influence regioselectivity?

Methodological Answer:

  • Hammett Analysis : The -Cl group (σₚ = +0.23) deactivates the ring, directing electrophiles to meta positions .
  • Molecular Orbital Calculations : HOMO localization on diallyl groups favors allylic functionalization over aromatic substitution .
  • Experimental Validation : Nitration studies show 85% meta-nitro product, confirmed by X-ray crystallography .

Basic: Essential safety protocols for laboratory handling?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coat, and goggles; use fume hoods for synthesis .
  • Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
  • Waste Disposal : Collect in halogenated waste containers, incinerate at >1,000°C .

Advanced: Functionalizing diallyl groups for material science applications?

Methodological Answer:

  • Cross-Coupling Reactions : Employ Pd(PPh₃)₄ for Suzuki-Miyaura reactions with aryl boronic acids (yield >75%) .
  • Photo-Oxidation : Use methylene blue sensitizer under LED light (450 nm) to generate epoxide derivatives .
  • Thermal Stability Testing : TGA analysis (N₂ atmosphere) shows decomposition onset at 220°C, suitable for polymer composites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.